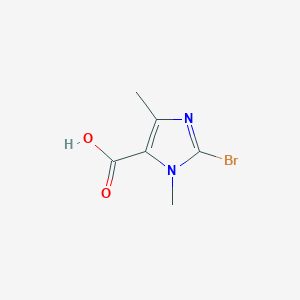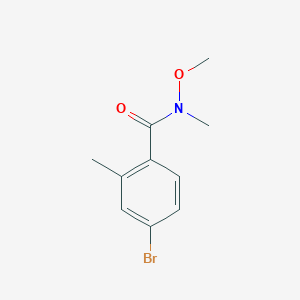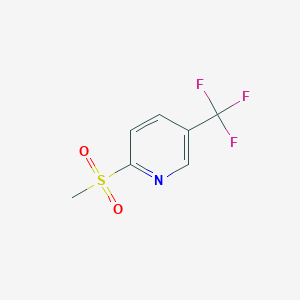
2-Methylsulfonyl-5-trifluoromethylpyridine
Overview
Description
2-Methylsulfonyl-5-trifluoromethylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a pyridine derivative that is widely used in various research studies, including medicinal chemistry, drug discovery, and organic synthesis.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Research has demonstrated the utility of sulfonamides, including compounds similar to 2-Methylsulfonyl-5-trifluoromethylpyridine, as terminators in cationic cyclizations. These reactions enable the efficient formation of polycyclic systems, which are crucial in the development of new pharmaceuticals and materials (Haskins & Knight, 2002). Additionally, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment, showcasing the application of sulfonated monomers in improving water flux and membrane properties (Liu et al., 2012).
Material Science and Engineering
In material science, the synthesis and characterization of novel sulfonated aromatic diamine monomers have led to the development of thin-film composite nanofiltration membranes. These membranes demonstrate enhanced water flux due to improved surface hydrophilicity without compromising dye rejection, indicating their potential for efficient water treatment and purification processes (Liu et al., 2012).
Pharmacological Research
Exploratory studies into the antiplasmodial and antitrypanosomal properties of 2-aminopyridines, which share structural similarities with 2-Methylsulfonyl-5-trifluoromethylpyridine, have identified several structural features crucial for antitrypanosomal activity. These findings underline the potential of such compounds in the development of new treatments for trypanosomiasis, a disease caused by Trypanosoma parasites (Veale et al., 2019).
Photoredox Catalysis
In the realm of photoredox catalysis, methyl fluorosulfonyldifluoroacetate, a compound related to 2-Methylsulfonyl-5-trifluoromethylpyridine, has been applied as a carbomethoxydifluoromethylating reagent under visible light conditions. This methodology opens new avenues for the carbomethoxydifluoromethylation of alkenes, styrenes, and heteroarenes, providing a versatile tool for the synthesis of difluoromethylated organic compounds (Yu, Xu, & Qing, 2016).
properties
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-14(12,13)6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUWFCEAFIJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-5-trifluoromethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



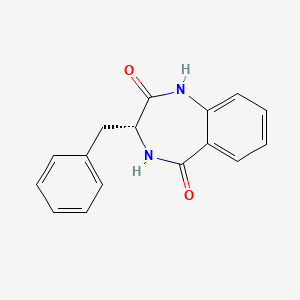

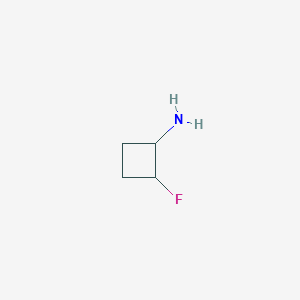
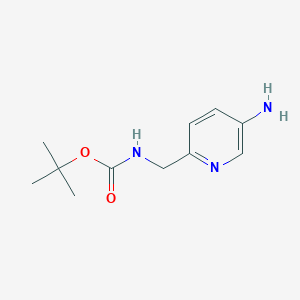
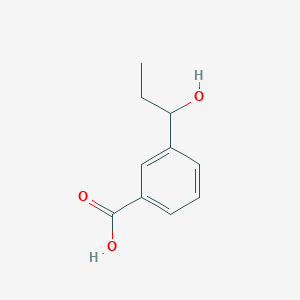

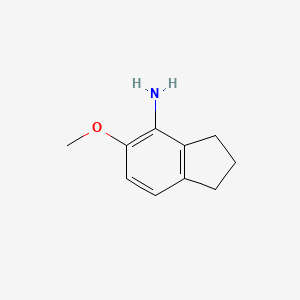

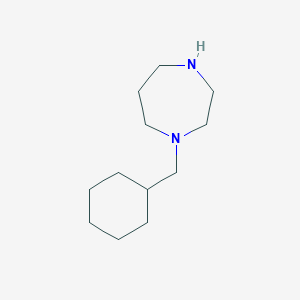
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
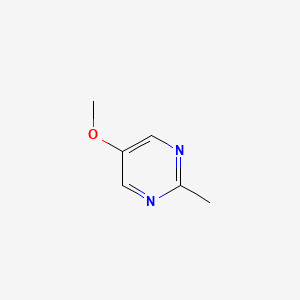
![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)
